molecular formula C16H17N3O2 B2892224 N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415531-30-3

N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2892224
M. Wt: 283.331
InChI Key: VDIBTIRZOCUBNY-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MTQ, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the quinazoline family of compounds and has shown promise as a potential therapeutic agent for a variety of diseases. In

Mechanism Of Action

The exact mechanism of action of N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth and inflammation. Further research is needed to fully elucidate the mechanism of action of N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.

Biochemical And Physiological Effects

N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant properties and may have a role in protecting against oxidative stress. N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is that it is relatively easy to synthesize and purify, making it an attractive target for further research. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully elucidate its mechanism of action and optimize its use as a therapeutic agent for cancer and inflammatory diseases. Finally, the synthesis of analogs of N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide may lead to the discovery of even more potent and selective compounds with therapeutic potential.

Synthesis Methods

The synthesis of N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a series of reactions to obtain the final compound. The synthesis of N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been optimized to achieve high yields and purity, making it an attractive target for further research.

Scientific Research Applications

N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-21-14-9-5-4-8-13(14)19-16(20)15-11-6-2-3-7-12(11)17-10-18-15/h4-5,8-10H,2-3,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIBTIRZOCUBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

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